molecular formula C7H12O2S B13274061 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde

Cat. No.: B13274061
M. Wt: 160.24 g/mol
InChI Key: CUDPWWOAGXSANU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C7H12O2S It is a thiolane derivative, characterized by a five-membered ring containing sulfur and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between a thiol and an aldehyde, followed by cyclization to form the thiolane ring. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 2-(2-Hydroxyethyl)thiolane-2-carboxylic acid.

    Reduction: 2-(2-Hydroxyethyl)thiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving thiolane derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the thiolane ring can participate in various chemical reactions. These interactions can affect biological pathways and processes, making it a valuable compound in research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, but with different chemical properties.

    Tetrahydrothiophene: Similar ring structure but lacks the aldehyde and hydroxyl groups.

    2-Thiophenecarboxaldehyde: Contains an aldehyde group but differs in the ring structure.

Uniqueness

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(2-hydroxyethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C7H12O2S/c8-4-3-7(6-9)2-1-5-10-7/h6,8H,1-5H2

InChI Key

CUDPWWOAGXSANU-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CCO)C=O

Origin of Product

United States

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